(2,3-13C2)butanedioic acid

Catalog No.
S1912801
CAS No.
61128-08-3
M.F
C4H6O4
M. Wt
120.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-13C2)butanedioic acid

CAS Number

61128-08-3

Product Name

(2,3-13C2)butanedioic acid

IUPAC Name

(2,3-13C2)butanedioic acid

Molecular Formula

C4H6O4

Molecular Weight

120.07 g/mol

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1

InChI Key

KDYFGRWQOYBRFD-ZDOIIHCHSA-N

SMILES

C(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)O

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)C(=O)O

(2,3-13C2)butanedioic acid, also known as succinic acid-2,3-13C2, is a stable isotopic form of butanedioic acid where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. Its chemical formula is C4H6O4, and it has a molecular weight of approximately 118.0880 g/mol. The compound is characterized by a dicarboxylic acid structure, featuring two carboxyl groups (-COOH) attached to a four-carbon backbone. This isotopic labeling allows for various applications in research, particularly in metabolic studies and tracer experiments.

Butanedioic acid-2,3-13C2 is not used for its biological activity but rather as a tracer molecule in scientific research. The specific position of the 13C isotopes allows researchers to track the movement and fate of the molecule within a system using NMR spectroscopy [].

Isotope Labeling

One of the primary applications of butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is isotope labeling. The incorporation of the heavier isotope <sup>13</sup>C into specific positions of a molecule allows scientists to track its metabolic pathways and fate within a biological system. This technique is particularly useful in studies related to:

  • Metabolism: By feeding cells or organisms butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub>, researchers can trace its incorporation into other molecules involved in metabolic processes. This allows for a better understanding of how cells utilize energy and synthesize various biomolecules [1].
  • Drug Discovery: Isotope-labeled butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can be used to study the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This information is crucial for optimizing drug efficacy and minimizing side effects [1].

Source

1:

Biochemical Research

Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> finds application in various biochemical research settings due to its high purity and specific isotopic enrichment. Here are some examples:

  • Enzyme Studies: By incorporating butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> into substrates for enzymes, researchers can investigate their mechanisms of action and identify the specific bonds they break or form. This knowledge is essential for understanding cellular processes and developing new drugs [1].
  • Metabolic Flux Analysis: This technique measures the rates of biochemical reactions within a cell. Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can be used as a tracer to monitor the flow of carbon through metabolic pathways, providing valuable insights into cellular functioning under different conditions [1].

Source

1:

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is a valuable tool in carbon-13 NMR spectroscopy, a technique used to determine the structure and dynamics of organic molecules. The presence of the <sup>13</sup>C isotope enhances the signal from specific carbon atoms in the molecule, allowing for a more detailed analysis of its structure. Here's how it is used:

  • Structure Elucidation: By analyzing the chemical shifts of the <sup>13</sup>C peaks in the NMR spectrum, researchers can determine the types of carbon atoms present and their connectivity within the molecule. This information is crucial for identifying unknown compounds and characterizing the structure of newly synthesized molecules [1].
  • Conformational Analysis: The specific positions of the <sup>13</sup>C labels in butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can provide information about the preferred conformations (shapes) of the molecule. This knowledge is helpful in understanding how molecules interact with other molecules and biological targets [1].
Typical of dicarboxylic acids. Notable reactions include:

  • Hydrolysis: The compound can undergo hydrolysis to yield its corresponding carboxylic acid.
  • Decarboxylation: Under certain conditions, (2,3-13C2)butanedioic acid may lose carbon dioxide, forming shorter-chain carboxylic acids.
  • Esterification: It can react with alcohols to form esters, which are important in organic synthesis.

The thermodynamic properties of these reactions have been studied extensively, revealing standard enthalpy changes associated with these processes .

(2,3-13C2)butanedioic acid exhibits biological activity primarily as a metabolic intermediate. It plays a crucial role in the citric acid cycle (Krebs cycle), which is essential for energy production in aerobic organisms. The presence of the carbon-13 isotope allows researchers to trace metabolic pathways and study the dynamics of energy metabolism in living systems. Additionally, succinic acid derivatives have been noted for their potential therapeutic effects, including anti-inflammatory and antioxidant properties .

There are several methods for synthesizing (2,3-13C2)butanedioic acid:

  • From 1,2-dibromoethane-13C2: This method involves the reaction of 1,2-dibromoethane-13C2 with sodium cyanide followed by hydrolysis to yield (2,3-13C2)butanedioic acid .
  • Biotechnological Processes: Some microorganisms can produce succinic acid through fermentation processes using renewable resources. Isotopically labeled substrates can be utilized to track metabolic pathways.
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed to create this compound through various organic transformations involving precursors that contain carbon-13 .

(2,3-13C2)butanedioic acid has diverse applications:

  • Metabolic Tracing: It is widely used in metabolic studies to understand energy production and substrate utilization in biological systems.
  • Pharmaceutical Research: The compound serves as a tracer in drug metabolism studies.
  • Food Industry: Succinic acid derivatives are utilized as food additives and flavor enhancers.
  • Biochemical Research: It aids in elucidating biochemical pathways and enzyme functions due to its isotopic labeling .

Interaction studies involving (2,3-13C2)butanedioic acid focus on its behavior in biological systems. Research indicates that it interacts with various enzymes involved in the Krebs cycle and may influence metabolic fluxes when used as a tracer. The isotopic labeling allows for precise measurements of metabolic rates and pathways under different physiological conditions .

Several compounds share structural similarities with (2,3-13C2)butanedioic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Butanedioic AcidC4H6O4Common form without isotopic labeling
(1,4-13C2)Butanedioic AcidC4H6O4Isotopically labeled at different positions
Malonic AcidC3H4O4One less carbon than butanedioic acid
Glutaric AcidC5H8O4One additional carbon compared to butanedioic acid

The uniqueness of (2,3-13C2)butanedioic acid lies in its specific isotopic labeling at positions 2 and 3, which provides distinct advantages for tracing studies compared to its non-labeled counterparts or differently labeled forms .

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2,3-~13~C_2_)Butanedioic acid

Dates

Modify: 2023-08-16

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